

# Foundational Research on Sulfamide Scaffolds: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sulfamide**

Cat. No.: **B024259**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the foundational research of **sulfamide** scaffolds, a cornerstone in modern medicinal chemistry. This document provides a detailed exploration of their synthesis, diverse biological activities, and critical role in drug development. It is designed to be a practical tool for researchers and professionals in the field, offering structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

## Introduction to Sulfamide Scaffolds

The **sulfamide** moiety, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms ( $R^1R^2NSO_2NR^3R^4$ ), is a privileged scaffold in drug discovery. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, allow for versatile interactions with a wide range of biological targets. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, in the 1930s, this structural motif has been incorporated into a vast array of therapeutic agents.<sup>[1][2]</sup>

**Sulfamide**-containing drugs have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, diuretic, and hypoglycemic effects.<sup>[1][3][4][5]</sup> This versatility has cemented the **sulfamide** scaffold as a critical component in the medicinal chemist's toolkit for the design of novel therapeutics.

# Synthesis of Sulfamide Scaffolds

The synthesis of **sulfamide** scaffolds can be achieved through several reliable methods. The most common approach involves the reaction of a primary or secondary amine with a sulfamoyl chloride. Other methods include the reaction of sulfonyl chloride with excess amine or the use of sulfur trioxide complexes.

## General Synthesis of Sulfanilamide

Sulfanilamide, a foundational antibacterial sulfonamide, is synthesized from acetanilide in a multi-step process. This synthesis is a classic example of electrophilic aromatic substitution and subsequent functional group manipulation.

Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide[3][6][7][8][9]

### Step 1: Chlorosulfonation of Acetanilide

- In a fume hood, carefully add 25 g of powdered acetanilide to a two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.
- Slowly add 63 mL of chlorosulfonic acid dropwise with frequent shaking. A calcium chloride guard tube should be fitted to the top of the condenser to protect the reaction from atmospheric moisture.
- Heat the mixture to 60-70°C for 2 hours.
- After cooling, carefully pour the reaction mixture onto crushed ice. The p-acetamidobenzenesulfonyl chloride will precipitate.
- Filter the product, wash with cold water, and air dry.

### Step 2: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride

- Place the crude p-acetamidobenzenesulfonyl chloride in a 500 mL round-bottom flask.
- Add 120 mL of concentrated aqueous ammonia and 120 mL of water with shaking.
- Heat the mixture at 70°C for 30 minutes.

- Cool the mixture in an ice bath and acidify with dilute sulfuric acid.
- Filter the precipitated p-acetamidobenzenesulfonamide, wash with cold water, and dry in an oven at 100°C.

#### Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide

- Transfer the p-acetamidobenzenesulfonamide to a 250 mL round-bottom flask containing a mixture of 10 mL of concentrated hydrochloric acid and 30 mL of distilled water.
- Boil the mixture under reflux for 1 hour. Upon cooling, no solid should separate. If a solid appears, continue heating for a short period.
- Add 1 g of activated charcoal to the solution, boil for 15 minutes, and filter.
- To the filtrate, slowly add 6 g of solid sodium carbonate in portions with stirring until effervescence ceases.
- Cool the solution in an ice bath to precipitate the sulfanilamide.
- Collect the product by filtration, wash with a small amount of cold water, and recrystallize from hot water or ethanol to obtain pure sulfanilamide.

## Synthesis of Furosemide

Furosemide is a potent loop diuretic containing a sulfonamide group. Its synthesis involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.

#### Experimental Protocol: Synthesis of Furosemide[6][10][11][12]

- A mixture of 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid (furosemide starting material, 0.01 mol), acetylacetone (0.01 mol), triethylorthoformate (0.01 mol), and acetic acid (1 mL) in methanol (25 mL) is refluxed for 7 hours.
- After completion of the reaction, the mixture is allowed to cool to room temperature.
- The cooled mixture is then poured over crushed ice, and a few drops of diluted hydrochloric acid are added to acidify the product.

- The solid product that forms is filtered and recrystallized from methanol to yield furosemide derivatives.

Note: The provided protocol describes the synthesis of a furosemide derivative. The direct synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine is a well-established industrial process.

## Synthesis of Hydrochlorothiazide

Hydrochlorothiazide is a thiazide diuretic widely used for the treatment of hypertension. A common synthetic route involves the reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde.[2][4][8][13][14]

Experimental Protocol: Synthesis of Hydrochlorothiazide[2][4]

- In a reaction vessel, a mixture of 4-amino-6-chloro-1,3-benzenedisulfonamide and formaldehyde (as a 36% solution) is prepared in water as the solvent.
- The formaldehyde solution is added dropwise at 80°C.
- The reaction mixture is then heated to 100°C and maintained at this temperature for approximately 0.2 hours.
- After the reaction period, the mixture is cooled.
- The resulting precipitate is collected by suction filtration, washed with water, and dried to obtain the crude hydrochlorothiazide product.
- The crude product can be further purified by recrystallization from a suitable solvent such as aqueous acetone.

## Biological Activities and Quantitative Data

**Sulfamide** scaffolds are integral to a wide range of therapeutic agents due to their diverse biological activities. The following sections provide an overview of these activities, supported by quantitative data where available.

### Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate production.[\[5\]](#)

| Compound                             | Bacterial Strain                          | MIC (µg/mL) | Reference            |
|--------------------------------------|-------------------------------------------|-------------|----------------------|
| Sulfadiazine                         | Staphylococcus aureus (MDR)               | 64 - 128    | <a href="#">[13]</a> |
| Nano-Sulfadiazine                    | Staphylococcus aureus (MDR)               | 32          | <a href="#">[13]</a> |
| Sulfadiazine Hybrid                  | Staphylococcus aureus                     | 125         | <a href="#">[13]</a> |
| Sulfadiazine Hybrid                  | Escherichia coli                          | 125         | <a href="#">[13]</a> |
| Sulfamethoxazole (with Trimethoprim) | Escherichia coli (wildtype)               | 0.03 - 0.25 | <a href="#">[13]</a> |
| Sulfamethoxazole (with Trimethoprim) | Staphylococcus aureus (resistant)         | > 8         | <a href="#">[13]</a> |
| Sulfonamide Derivative 1a            | Staphylococcus aureus ATCC 25923          | 64 - 256    |                      |
| Sulfonamide Derivative 1b            | Staphylococcus aureus (clinical isolates) | 64 - 512    |                      |
| Sulfonamide Derivative 1C            | E. coli                                   | 50          | <a href="#">[15]</a> |
| Sulfonamide Derivative 1C            | B. licheniformis                          | 100         | <a href="#">[15]</a> |

## Anticancer Activity

Sulfonamide derivatives have emerged as promising anticancer agents, targeting various mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[\[16\]](#)[\[17\]](#)

| Compound                   | Cell Line           | IC <sub>50</sub> (μM)       | Reference                                 |
|----------------------------|---------------------|-----------------------------|-------------------------------------------|
| Sulfonamide Derivative 8a  | HeLa                | 10.9 ± 1.01                 | <a href="#">[18]</a>                      |
| Sulfonamide Derivative 8a  | MDA-MB-231          | 19.22 ± 1.67                | <a href="#">[18]</a>                      |
| Sulfonamide Derivative 8a  | MCF-7               | 12.21 ± 0.93                | <a href="#">[18]</a>                      |
| Sulfonamide Derivative 8b  | HeLa                | 7.2 ± 1.12                  | <a href="#">[18]</a>                      |
| Sulfonamide Derivative 8b  | MDA-MB-231          | 4.62 ± 0.13                 | <a href="#">[18]</a>                      |
| Sulfonamide Derivative 8b  | MCF-7               | 7.13 ± 0.13                 | <a href="#">[18]</a>                      |
| Cyclic Sulfamide 18        | A549                | ~10 (50% growth inhibition) | <a href="#">[19]</a> <a href="#">[20]</a> |
| Naphthalene Sulfonamide 5c | A549                | 0.51 ± 0.03                 | <a href="#">[15]</a>                      |
| Naphthalene Sulfonamide 5c | MCF-7               | 0.33 ± 0.01                 | <a href="#">[15]</a>                      |
| Sulfonamide E7010          | Various Tumor Cells | 0.06 - 0.8                  | <a href="#">[16]</a>                      |

## Antiviral Activity

Several sulfonamide derivatives have demonstrated significant antiviral activity, particularly as inhibitors of HIV protease and reverse transcriptase.[\[9\]](#)[\[21\]](#)

| Compound               | Virus                      | IC <sub>50</sub> (μM) | Reference |
|------------------------|----------------------------|-----------------------|-----------|
| Cyclic Sulfonamide 1   | SARS-CoV-2                 | 15.3                  | [22]      |
| Cyclic Sulfonamide 13c | SARS-CoV-2                 | 0.88                  | [22]      |
| Bicyclic Sulfonamide 3 | EMCV                       | 22.0 ± 2.6            | [3]       |
| Bicyclic Sulfonamide 6 | EMCV                       | 18.3 ± 2.0            | [3]       |
| Sulfamide 1b           | H. cytomegalovirus (AD169) | -                     | [23]      |
| Sulfamide 1h           | H. cytomegalovirus (AD169) | -                     | [23]      |

## Diuretic Activity

Sulfonamide-based diuretics, such as thiazides and loop diuretics, are essential in the management of hypertension and edema. They primarily act by inhibiting ion transport in the renal tubules.

| Compound            | Class             | Primary Site of Action                    | Reference |
|---------------------|-------------------|-------------------------------------------|-----------|
| Hydrochlorothiazide | Thiazide Diuretic | Distal Convoluted Tubule                  | [24]      |
| Furosemide          | Loop Diuretic     | Thick Ascending Limb of the Loop of Henle | [24]      |

## Hypoglycemic Activity (Sulfonylureas)

Sulfonylureas are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. They stimulate insulin release from pancreatic  $\beta$ -cells by blocking ATP-sensitive potassium channels.[25]

| Compound                     | Generation | Potency | Reference                                 |
|------------------------------|------------|---------|-------------------------------------------|
| Tolbutamide                  | First      | Lower   | <a href="#">[26]</a>                      |
| Chlorpropamide               | First      | Lower   | <a href="#">[26]</a>                      |
| Glibenclamide<br>(Glyburide) | Second     | Higher  | <a href="#">[25]</a> <a href="#">[26]</a> |
| Glipizide                    | Second     | Higher  | <a href="#">[26]</a>                      |

## Physicochemical and Pharmacokinetic Properties

The therapeutic efficacy of **sulfamide**-based drugs is significantly influenced by their physicochemical and pharmacokinetic properties.

### Physicochemical Properties of Selected Sulfonamides

| Compound            | Molecular Weight ( g/mol ) | pKa      | Water Solubility (g/L) | Reference                                 |
|---------------------|----------------------------|----------|------------------------|-------------------------------------------|
| Sulfanilamide       | 172.2                      | 10.4     | 5                      | <a href="#">[20]</a> <a href="#">[27]</a> |
| Sulfadiazine        | 250.28                     | 6.48     | 0.13                   | <a href="#">[20]</a> <a href="#">[27]</a> |
| Sulfamethoxazole    | 253.28                     | 6.03     | 0.61                   | <a href="#">[20]</a> <a href="#">[27]</a> |
| Furosemide          | 330.74                     | 3.9      | 0.006                  | <a href="#">[11]</a>                      |
| Hydrochlorothiazide | 297.74                     | 7.9, 9.2 | -                      | <a href="#">[8]</a>                       |

### Pharmacokinetic Parameters of Selected Sulfonamides

| Drug                | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Excretion             | Reference                                 |
|---------------------|---------------------|---------------------|---------------|-----------------------|-------------------------------------------|
| Glibenclamide       | ~100                | >99                 | 2-5           | Hepatic metabolism    | <a href="#">[24]</a> <a href="#">[26]</a> |
| Glipizide           | ~100                | 98-99               | 2-4           | Hepatic metabolism    | <a href="#">[24]</a> <a href="#">[26]</a> |
| Furosemide          | ~60                 | >95                 | 1.5-2         | Renal (65% unchanged) | <a href="#">[28]</a> <a href="#">[29]</a> |
| Hydrochlorothiazide | 65-75               | 40-68               | 6-15          | Renal (unchanged)     | <a href="#">[18]</a> <a href="#">[30]</a> |

## Key Signaling Pathways and Experimental Workflows

### JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. Some sulfonamides have been shown to modulate this pathway.



[Click to download full resolution via product page](#)

### JAK-STAT Signaling Pathway

## General Drug Discovery Workflow for Sulfamide Scaffolds

The development of new **sulfamide**-based drugs follows a structured workflow from initial concept to a marketable therapeutic.

## Sulfamide Drug Discovery Workflow

[Click to download full resolution via product page](#)**Sulfamide** Drug Discovery Workflow

# Detailed Experimental Protocols for Biological Assays

## Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method and is a standard procedure for determining the MIC of an antibacterial agent.[13][25]

### Materials:

- Test sulfonamide compounds
- Mueller-Hinton Broth (MHB)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Sterile saline solution (0.85% w/v)
- Dimethyl sulfoxide (DMSO) for dissolving compounds

### Procedure:

- Preparation of Bacterial Inoculum:
  - From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
  - Incubate the broth culture at 37°C for 18-24 hours.
  - Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).

- Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL.
- Preparation of Sulfonamide Dilutions:
  - Dissolve the sulfonamide compounds in DMSO to create a stock solution (e.g., 10 mg/mL).
  - In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to obtain a range of concentrations.
- Inoculation and Incubation:
  - Add 100  $\mu$ L of the prepared bacterial inoculum to each well containing the serially diluted sulfonamide.
  - Include a growth control well (bacteria in MHB without drug) and a sterility control well (MHB only).
  - Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
  - After incubation, visually inspect the plates for bacterial growth (turbidity).
  - The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

## In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[\[15\]](#)[\[25\]](#)[\[31\]](#)

### Materials:

- Human cancer cell lines (e.g., HeLa, MCF-7, A549)

- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Test sulfonamide compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- ELISA plate reader

**Procedure:**

- Cell Seeding:
  - Culture the cancer cells in RPMI-1640 medium.
  - Trypsinize and count the cells.
  - Seed the cells into 96-well plates at a density of  $1 \times 10^5$  cells/mL and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Treatment:
  - Prepare stock solutions of the sulfonamide compounds in DMSO.
  - Prepare serial dilutions of the compounds in culture medium.
  - Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of sulfonamides.
  - Include untreated cells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
  - Incubate the plates for 72 hours.
- MTT Assay:

- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.

- Data Analysis:
  - Measure the absorbance at 540 nm using an ELISA plate reader.
  - Calculate the percentage of cell viability and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).

## Diuretic Activity Screening in Rats

This in vivo protocol is a standard method for evaluating the diuretic potential of new chemical entities.[\[1\]](#)[\[5\]](#)[\[26\]](#)[\[32\]](#)

### Materials:

- Male Wistar rats (150-200 g)
- Test sulfonamide compounds
- Standard diuretic (e.g., furosemide)
- Normal saline (0.9% NaCl)
- Metabolic cages
- Measuring cylinders

### Procedure:

- Animal Preparation:
  - Fast the rats for 18 hours prior to the experiment, with free access to water.

- Divide the rats into groups (e.g., control, standard, and test groups).
- Drug Administration:
  - Administer normal saline (e.g., 25 mL/kg) orally to all rats to ensure a uniform water and salt load.
  - Immediately after saline administration, administer the vehicle (e.g., 1% carboxymethyl cellulose) to the control group, the standard diuretic to the standard group, and the test sulfonamide compounds to the test groups, all via the oral route.
- Urine Collection:
  - Place each rat in an individual metabolic cage.
  - Collect urine at specified time intervals (e.g., every hour for 5 hours).
- Data Analysis:
  - Measure the total volume of urine excreted by each rat.
  - The urine can be further analyzed for electrolyte content ( $\text{Na}^+$ ,  $\text{K}^+$ ,  $\text{Cl}^-$ ) using a flame photometer or ion-selective electrodes.
  - Compare the urine output and electrolyte excretion of the test groups with the control and standard groups to determine the diuretic activity.

## Conclusion

The **sulfamide** scaffold remains a remarkably versatile and enduringly important structural motif in drug discovery. Its presence in a wide array of clinically successful drugs across multiple therapeutic areas is a testament to its favorable physicochemical and pharmacokinetic properties. This technical guide has provided a foundational overview of the synthesis, biological activities, and evaluation of **sulfamide**-based compounds. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the continued exploration and exploitation of this privileged scaffold in the quest for novel and improved therapeutics. The ongoing research in this field promises to further expand the therapeutic applications of **sulfamide**-containing molecules.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN105272937A - Production method of hydrochlorothiazide - Google Patents [patents.google.com]
- 5. A method for screening diuretic agents in the rat. | Semantic Scholar [semanticscholar.org]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 9. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN105439809A - Synthesis method of furosemide drug intermediate 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 13. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Process For The Preparation Of Hydrochlorothiazide [quickcompany.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding the Structure-Activity Relationship (SAR) of Antiviral Agents for Effective Treatment of Viral Infections - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 17. portal.fis.tum.de [portal.fis.tum.de]

- 18. Pharmacokinetic and pharmacodynamic interactions between furosemide and hydrochlorothiazide in nephrotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiviral Sulfonamide Derivatives: Ingenta Connect [ingentaconnect.com]
- 22. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. openaccesspub.org [openaccesspub.org]
- 25. benchchem.com [benchchem.com]
- 26. pharmatutor.org [pharmatutor.org]
- 27. youtube.com [youtube.com]
- 28. Furosemide pharmacokinetics and pharmacodynamics in health and disease—An update | Semantic Scholar [semanticscholar.org]
- 29. Furosemide – Pharmacokinetics [sepia2.unil.ch]
- 30. karger.com [karger.com]
- 31. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- To cite this document: BenchChem. [Foundational Research on Sulfamide Scaffolds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024259#foundational-research-on-sulfamide-scaffolds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)